

Unveiling the Toxicological Profile of Diquat Dibromide Hydrate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diquat dibromide hydrate*

Cat. No.: B3026450

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Diquat dibromide hydrate, a quaternary ammonium herbicide, is a rapid-acting, non-selective contact herbicide and desiccant. Its widespread use in agriculture and aquatic weed control necessitates a thorough understanding of its toxicological profile. This technical guide provides a comprehensive overview of the existing toxicological data on **Diquat dibromide hydrate**, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of toxicity.

Acute Toxicity

Diquat dibromide is classified as moderately toxic following acute oral exposure. The acute toxicity varies across different species, with cattle being particularly sensitive. Dermal toxicity is also considered moderate. Ingestion of significant doses can lead to severe irritation of the gastrointestinal tract, while high levels of skin absorption can produce similar systemic effects. Severe eye irritation has been observed in animal studies.

Table 1: Acute Toxicity of Diquat Dibromide

Route of Exposure	Species	LD50/LC50	Toxicity Category	Reference
Oral	Rat	120 - 235 mg/kg	Moderately Toxic	[1] [2]
Oral	Mouse	233 mg/kg	Moderately Toxic	[1]
Oral	Rabbit	188 mg/kg	Moderately Toxic	[1]
Oral	Guinea Pig	187 mg/kg	Moderately Toxic	[1]
Oral	Dog	187 mg/kg	Moderately Toxic	[1]
Oral	Cow	30 - 56 mg/kg	Highly Toxic	[1]
Dermal	Rabbit	400 - 500 mg/kg	Moderately Toxic	[1]
Inhalation (4h)	Rat	0.967 mg/L	Slightly Toxic	[3]

Subchronic and Chronic Toxicity

Long-term exposure to Diquat dibromide has been shown to affect multiple organ systems. The primary target organs identified in animal studies include the eyes (cataract formation), kidneys, and liver.[\[2\]](#)[\[4\]](#) Other observed effects include decrements in body weight gain and inflammatory lesions in the large intestine.[\[2\]](#)

Table 2: Subchronic and Chronic Toxicity of Diquat Dibromide

Study Duration	Species	Route	NOAEL	LOAEL	Key Effects	Reference
4 weeks	Rat	Dietary	7.2 mg/kg/day	-	Increased relative liver weight	[2]
1 year	Rat	Dietary	0.66 mg/kg/day	-	Cataracts	[2]
1 year	Dog	Dietary	0.5 mg/kg/day	2.53 mg/kg/day	Cataracts	[2][5]
2 years	Rat	Dietary	0.58 mg/kg/day	2.9 mg/kg/day	Cataracts	[5]
2 years	Mouse	Dietary	2.5 mg/kg/day	-	Decrement in body weight gain, liver vacuolation	[2]

Mechanism of Toxicity: Oxidative Stress

The primary mechanism of Diquat toxicity involves the generation of reactive oxygen species (ROS), leading to cellular damage through oxidative stress.[6][7] This process is initiated by the reduction of the Diquat dication to a free radical, which then reacts with molecular oxygen to produce superoxide anions.[6] This redox cycling depletes cellular reducing equivalents (such as NADPH) and overwhelms the antioxidant defense systems, resulting in lipid peroxidation, membrane damage, and ultimately cell death.[6][7]

Click to download full resolution via product page

Caption: Redox cycling of Diquat leading to oxidative stress.

Genotoxicity and Carcinogenicity

The available evidence suggests that Diquat dibromide is not genotoxic in vivo and is not carcinogenic.[\[1\]](#)[\[3\]](#) Mutagenicity studies in mice and other in vivo assays have not shown evidence of genetic damage.[\[1\]](#)[\[3\]](#) Long-term carcinogenicity studies in rats and mice have not demonstrated an increased incidence of tumors.[\[1\]](#)[\[3\]](#)

Table 3: Genotoxicity and Carcinogenicity Profile

Assay Type	System	Result	Reference
Mutagenicity	In vivo (mice)	Negative	[1] [3]
Carcinogenicity	Rat (80-week feeding)	Non-carcinogenic	[1]
Carcinogenicity	Rat (2-year feeding)	Non-carcinogenic	[1]
Carcinogenicity	Mouse	Non-carcinogenic	[3]

Reproductive and Developmental Toxicity

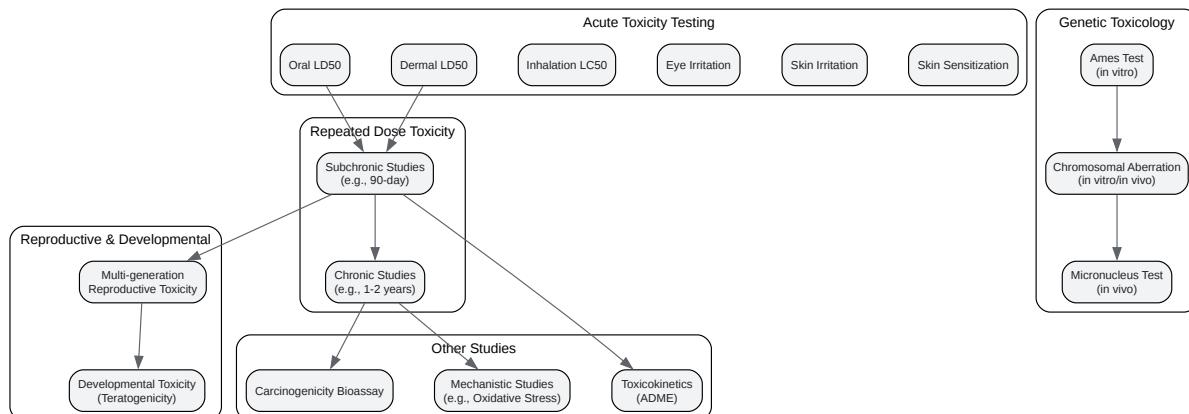

Diquat dibromide has not been shown to cause reproductive effects in multi-generational studies in rats at doses that did not also cause parental toxicity.[\[1\]](#) However, developmental effects, such as skeletal defects, have been observed in the offspring of pregnant rats given fatal doses, indicating that developmental toxicity may occur at maternally toxic levels.[\[1\]](#) Some studies suggest that Diquat can induce testicular damage in mice and reproductive toxicity in female mice through oxidative stress mechanisms.[\[8\]](#)[\[9\]](#)

Table 4: Reproductive and Developmental Toxicity

Study Type	Species	Key Findings	Reference
Three-generation study	Rat	No effect on fertility or reproduction at non-parentally toxic doses.	[1]
Developmental toxicity	Rat	Skeletal defects in offspring at fatal maternal doses.	[1]
Developmental toxicity	Rabbit	Minor fetal defects at maternally toxic doses.	[3]
Reproductive toxicity	Mouse (male)	Androgenotoxic and causes testicular damage.	[8]
Reproductive toxicity	Mouse (female)	Reduced ovary weights, oocyte quality, and litter sizes.	[9]

Experimental Protocols

A comprehensive toxicological assessment of a compound like Diquat dibromide involves a battery of standardized tests. The following diagram illustrates a general workflow for such an assessment.

[Click to download full resolution via product page](#)

Caption: General workflow for toxicological assessment.

Key Experimental Methodologies

- **Acute Oral Toxicity (LD50):** Typically conducted in rodents (e.g., rats, mice) according to OECD Guideline 420, 423, or 425. A single dose of the substance is administered orally, and animals are observed for mortality and clinical signs for a specified period (usually 14 days).
- **Chronic Toxicity/Carcinogenicity:** Long-term studies (e.g., 2 years in rats) following OECD Guideline 452 or 451. The substance is administered daily in the diet at various concentrations to groups of animals. Endpoints include survival, body weight, clinical observations, hematology, clinical chemistry, organ weights, and histopathological examination of tissues to identify target organs and carcinogenic potential.

- Developmental Toxicity: Performed in pregnant animals (e.g., rats, rabbits) according to OECD Guideline 414. The substance is administered during the period of organogenesis. Dams are observed for clinical signs and reproductive parameters, and fetuses are examined for external, visceral, and skeletal abnormalities.
- Bacterial Reverse Mutation Test (Ames Test): An in vitro assay using strains of *Salmonella typhimurium* and *Escherichia coli* to detect point mutations (gene mutations), as outlined in OECD Guideline 471.
- In Vivo Mammalian Erythrocyte Micronucleus Test: Assesses chromosomal damage or damage to the mitotic apparatus in erythroblasts of rodents (usually mice or rats) by detecting micronuclei in newly formed erythrocytes, following OECD Guideline 474.

Neurotoxicity

While the primary toxic effects of Diquat are not neurotoxic, some studies have investigated its potential to induce neurotoxicity, particularly due to its structural similarity to the known neurotoxin MPP+. [10] However, studies in rats have not provided evidence of neurotoxicity in acute or subchronic neurotoxicity screening batteries. Chronic exposure in some animal models has shown potential for motor impairment, but not the severe dopamine depletion characteristic of other neurotoxins. [10]

Conclusion

The toxicological profile of **Diquat dibromide hydrate** is characterized by moderate acute toxicity, with the primary target organs in chronic exposure being the eyes, kidneys, and liver. The principal mechanism of toxicity is the induction of oxidative stress through redox cycling. While Diquat is not considered genotoxic or carcinogenic, developmental effects have been noted at maternally toxic doses, and some evidence suggests potential reproductive toxicity. A thorough understanding of these toxicological endpoints and the underlying mechanisms is crucial for risk assessment and the development of safe handling and application procedures. Further research into the nuances of its reproductive and potential neurotoxic effects could provide a more complete picture of its toxicological profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. EXTOXNET PIP - DIQUAT DIBROMIDE [extoxnet.orst.edu]
- 2. cdpr.ca.gov [cdpr.ca.gov]
- 3. cms9files.revize.com [cms9files.revize.com]
- 4. nj.gov [nj.gov]
- 5. fao.org [fao.org]
- 6. Mechanisms of toxicity, clinical features, and management of diquat poisoning: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diquat Poisoning: Care Management and Medico-Legal Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diquat dibromide hydrate | Reproductive toxicity | TargetMol [targetmol.com]
- 9. Chronic Exposure to Diquat Causes Reproductive Toxicity in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigate the chronic neurotoxic effects of diquat - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Unveiling the Toxicological Profile of Diquat Dibromide Hydrate: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3026450#toxicological-profile-of-diquat-dibromide-hydrate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com